5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: This step involves the reaction of the furan derivative with 2,4-difluorophenol in the presence of a suitable base, such as potassium carbonate, to form the difluorophenoxy-furan intermediate.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through the reaction of the intermediate with 1-ethyl-1H-pyrazole-3-carboxaldehyde under acidic conditions.
Final Coupling: The final step involves the coupling of the intermediate with N-methylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially forming dihydropyrazole derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is studied for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows for selective interaction with specific molecular targets.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with specific molecular targets. The difluorophenoxy group and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE
- 5-[(2,4-DIBROMOPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE
- 5-[(2,4-DIMETHOXYPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE
Uniqueness: The presence of the difluorophenoxy group in 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenoxy group.
Properties
Molecular Formula |
C19H19F2N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C19H19F2N3O3/c1-3-24-9-8-14(22-24)11-23(2)19(25)18-7-5-15(27-18)12-26-17-6-4-13(20)10-16(17)21/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
FRVTXNINPVTTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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